6-Chloro-1-n-methylbenzene-1,3-diamine
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Overview
Description
6-Chloro-1-n-methylbenzene-1,3-diamine is an organic compound with the molecular formula C7H9ClN2. It is a derivative of benzene, featuring a chlorine atom and a methyl group attached to the benzene ring along with two amine groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-n-methylbenzene-1,3-diamine typically involves multiple steps. One common method includes:
Reduction: Conversion of the nitro group to an amine group.
Chlorination: Introduction of a chlorine atom to the benzene ring.
Methylation: Addition of a methyl group to the nitrogen atom.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These processes may include catalytic hydrogenation for reduction steps and controlled chlorination reactions to introduce the chlorine atom efficiently .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-n-methylbenzene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzene derivatives .
Scientific Research Applications
6-Chloro-1-n-methylbenzene-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-1-n-methylbenzene-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1-n-methylbenzene-1,3-diamine
- 2-Chloro-1-n-methylbenzene-1,3-diamine
- 6-Bromo-1-n-methylbenzene-1,3-diamine
Uniqueness
6-Chloro-1-n-methylbenzene-1,3-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the chlorine atom and the methyl group in specific positions on the benzene ring can influence its reactivity and interactions with other molecules, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
4-chloro-3-N-methylbenzene-1,3-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-10-7-4-5(9)2-3-6(7)8/h2-4,10H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIIMTQIUGFAGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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